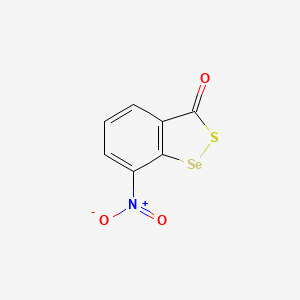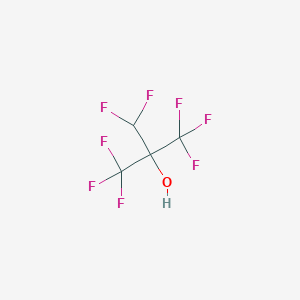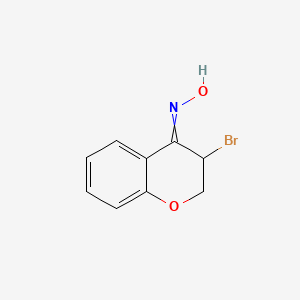
1-Diazonio-6-phenylhex-1-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Diazonio-6-phenylhex-1-en-2-olate is a chemical compound with a unique structure that includes a diazonium group and a phenyl group attached to a hexene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Diazonio-6-phenylhex-1-en-2-olate typically involves the reaction of a phenyl-substituted hexene with a diazonium salt. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the stability of the diazonium group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Diazonio-6-phenylhex-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced species.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiols can react with the diazonium group under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
1-Diazonio-6-phenylhex-1-en-2-olate has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of advanced materials with specific properties.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-Diazonio-6-phenylhex-1-en-2-olate exerts its effects involves the interaction of the diazonium group with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical species. This reactivity is harnessed in various synthetic and industrial applications.
Vergleich Mit ähnlichen Verbindungen
1-Diazonio-6-phenylhex-1-en-2-olate: Unique due to its specific structure and reactivity.
6-Phenyl-3-hexen-2-one: Another compound with a phenyl group attached to a hexene backbone, but with different functional groups and reactivity.
(1E)-2-Diazonio-6-oxo-1,6-diphenyl-1-hexen-1-olate: Similar in structure but with additional functional groups that alter its chemical properties.
Uniqueness: this compound is unique due to its combination of a diazonium group and a phenyl-substituted hexene backbone. This structure imparts specific reactivity and properties that are valuable in various applications.
Eigenschaften
CAS-Nummer |
129866-61-1 |
|---|---|
Molekularformel |
C12H14N2O |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
1-diazo-6-phenylhexan-2-one |
InChI |
InChI=1S/C12H14N2O/c13-14-10-12(15)9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 |
InChI-Schlüssel |
RQNMAKQZAZGAAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCC(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14281693.png)



![4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14281712.png)




![2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole](/img/structure/B14281745.png)



